m-Methoxycinnamic acid
m-Methoxycinnamic acid
(2E)-3-(3-Methoxyphenyl)prop-2-enoic acid, also known as 3-methoxycinnamate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring (2E)-3-(3-Methoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
6099-04-3
VCID:
VC0145887
InChI:
InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
SMILES:
COC1=CC=CC(=C1)C=CC(=O)O
Molecular Formula:
C10H10O3
Molecular Weight:
178.18 g/mol
m-Methoxycinnamic acid
CAS No.: 6099-04-3
Reference Standards
VCID: VC0145887
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
CAS No. | 6099-04-3 |
---|---|
Product Name | m-Methoxycinnamic acid |
Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ |
Standard InChIKey | LZPNXAULYJPXEH-AATRIKPKSA-N |
Isomeric SMILES | COC1=CC=CC(=C1)/C=C/C(=O)O |
SMILES | COC1=CC=CC(=C1)C=CC(=O)O |
Canonical SMILES | COC1=CC=CC(=C1)C=CC(=O)O |
Description | (2E)-3-(3-Methoxyphenyl)prop-2-enoic acid, also known as 3-methoxycinnamate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring (2E)-3-(3-Methoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. |
Synonyms | 3-Methoxy-3-phenyl-2-propenoic acid |
PubChem Compound | 637668 |
Last Modified | Nov 11 2021 |
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